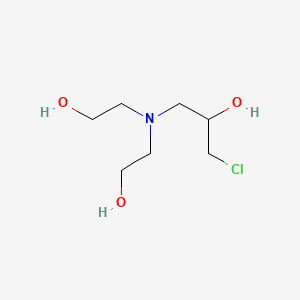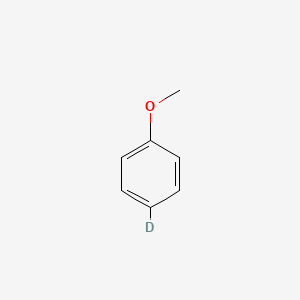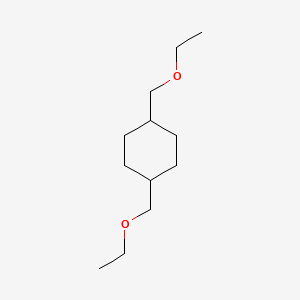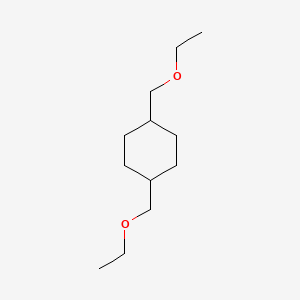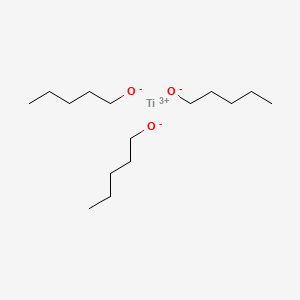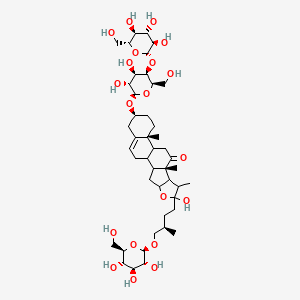
1,3-Diamidinourea dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diamidinourea dihydrochloride is a chemical compound with the molecular formula C₃H₁₀Cl₂N₆O and a molecular weight of 217.0571 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diamidinourea dihydrochloride typically involves the reaction of appropriate diamines with urea under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions in reactors designed to handle the specific reaction conditions required for the synthesis. The process includes steps such as mixing, heating, and purification to ensure the final product meets the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1,3-Diamidinourea dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1,3-Diamidinourea dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: The compound is utilized in various biological assays and experiments to study its effects on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-diamidinourea dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-diamidinourea dihydrochloride include other diamidine derivatives and urea-based compounds. These compounds share some chemical properties but differ in their specific structures and reactivity .
Uniqueness
This compound is unique due to its specific combination of diamidine and urea functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
83898-04-8 |
|---|---|
Molecular Formula |
C3H10Cl2N6O |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
1,3-bis(diaminomethylidene)urea;dihydrochloride |
InChI |
InChI=1S/C3H8N6O.2ClH/c4-1(5)8-3(10)9-2(6)7;;/h(H8,4,5,6,7,8,9,10);2*1H |
InChI Key |
YGDJAFLUMLZTQA-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=O)N=C(N)N)(N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


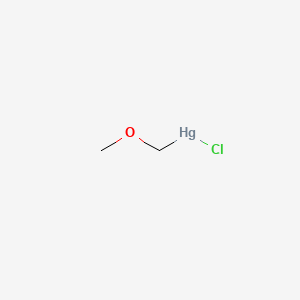
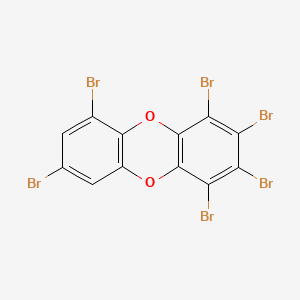
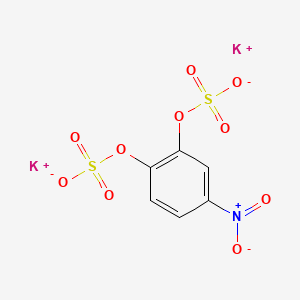
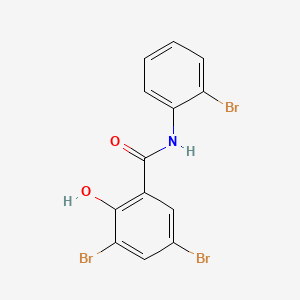
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
